molecular formula C20H24N4O2 B5431042 4-(4-methoxyphenyl)-2-methyl-1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperazine

4-(4-methoxyphenyl)-2-methyl-1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperazine

Cat. No.: B5431042
M. Wt: 352.4 g/mol
InChI Key: AKGUTZOSYGOTPT-UHFFFAOYSA-N
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Description

The compound “4-(4-methoxyphenyl)-2-methyl-1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperazine” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also contains a methoxyphenyl group, a pyrazolyl group, and a furylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a methoxyphenyl group, a pyrazolyl group, and a furylmethyl group . Detailed structural analysis would require techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the methoxy group could potentially be demethylated, or the piperazine ring could be opened .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperazine ring could potentially make the compound basic, while the methoxy group could potentially make it somewhat polar .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with various biological targets, depending on its structure and properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be explored for use in various areas, such as pharmaceuticals or materials science .

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-1-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-15-13-24(16-3-5-17(25-2)6-4-16)12-11-23(15)14-18-7-8-20(26-18)19-9-10-21-22-19/h3-10,15H,11-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGUTZOSYGOTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2=CC=C(O2)C3=CC=NN3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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